2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-8-6-12(17-15-8)14-11(16)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSUXORPSXXRAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Acetamide Formation: The acetamide moiety can be introduced by reacting the thiazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Fluorophenyl Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl group and thiazole ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Triazole-Based Acetamides
Compounds containing 1,2,4-triazole cores exhibit diverse biological activities due to their ability to engage in hydrogen bonding. Key examples include:
- 2-(4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)-N-(4-bromophenyl)acetamide (9c) : Features dual 4-fluorophenyl groups and a bromophenyl acetamide. Its higher melting point (219.3°C) compared to analogs suggests enhanced crystallinity due to halogenated substituents .
- 2-(4-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide (9d) : Lacks halogenation on the acetamide nitrogen, resulting in a lower melting point (206.0°C), likely due to reduced molecular symmetry .
- 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide: Incorporates an ethoxy group and amino-substituted triazole, which may improve solubility compared to halogenated derivatives .
Thiazole- and Thiophene-Based Acetamides
- 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (561295-12-3) : Combines a thiophene moiety with a 4-fluorophenyl acetamide. The thiophene’s electron-rich structure could enhance π-stacking interactions in biological targets .
- N-[3-(3-Methyl-1,2-thiazol-5-yl)phenyl]acetamide : Shares the 3-methyl-1,2-thiazol-5-yl group with the target compound but positions it on a phenyl ring rather than directly on the acetamide nitrogen. This structural difference may alter binding affinity and metabolic stability .
Pyrazole and Imidazothiazole Derivatives
- N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41): Features a pyrazole-thiazole hybrid system. Pyrazole’s basic nitrogen may confer improved solubility in acidic environments compared to triazole or thiazole derivatives .
- 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide : Contains a fused imidazothiazole system, which increases rigidity and may enhance target selectivity .
Physicochemical Properties
Substituent Effects
- Fluorine vs. Bromine : Fluorine’s electronegativity enhances binding to hydrophobic pockets, while bromine’s bulkiness may improve steric hindrance but reduce solubility (e.g., 9c vs. 9f) .
- Thiazole vs. Triazole : Thiazole’s sulfur atom increases lipophilicity, whereas triazole’s nitrogen-rich structure enhances hydrogen bonding, impacting target selectivity .
Biological Activity
The compound 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a member of the thiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide can be represented as follows:
- IUPAC Name : 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide
- Molecular Formula : CHFNOS
- Molecular Weight : 238.27 g/mol
Antimicrobial Activity
Thiazole derivatives, including 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiazole rings exhibit activity against various bacterial strains. For instance, in vitro studies have shown that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | 15 | Staphylococcus aureus |
| Other Thiazoles | 10 - 20 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines. The MTT assay results indicated that it exhibits cytotoxic effects against liver carcinoma cells (HEPG2). The IC values were derived from dose-response curves.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide | 7.06 | HEPG2 |
| Doxorubicin | 0.5 | HEPG2 |
The structure–activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxicity, while electron-withdrawing groups diminish it.
The proposed mechanism of action for thiazole derivatives involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. Studies have indicated that these compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.
Case Studies
Several studies have highlighted the biological activities of thiazole derivatives similar to 2-(4-fluorophenyl)-N-(3-methyl-1,2-thiazol-5-yl)acetamide:
- Study on Antimicrobial Activity : A recent study evaluated various thiazole derivatives for their antimicrobial efficacy against clinical isolates. The results demonstrated significant inhibition zones for several compounds, indicating their potential as antimicrobial agents .
- Anticancer Research : In a study assessing multiple thiazole compounds against different cancer cell lines, it was found that modifications in substituents significantly impacted their cytotoxicity profiles. The findings support the notion that structural variations can lead to enhanced therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
